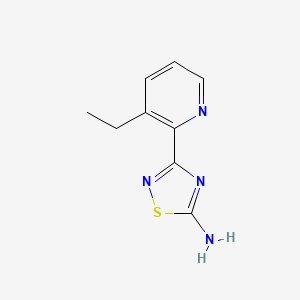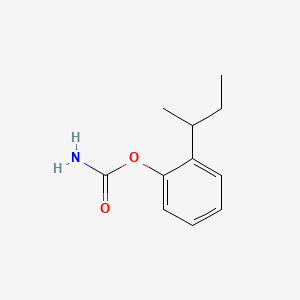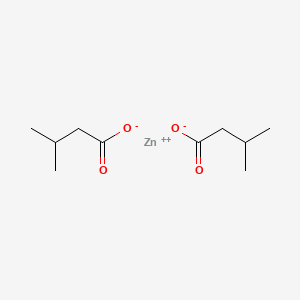
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, an imidazoline moiety, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The imidazoline moiety is introduced via the reaction of ethylenediamine with nitriles or esters under acidic conditions . The final step involves the thiolation of the quinazolinone core with the imidazoline derivative, followed by the addition of hydrobromic acid to form the monohydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted imidazoline derivatives
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide has diverse applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4(3H)-Quinazolinone, 2-((2-imidazolin-2-ylmethyl)thio)-3-phenyl-, monohydrobromide is unique due to its combination of a quinazolinone core, an imidazoline moiety, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61555-05-3 |
|---|---|
Fórmula molecular |
C18H17BrN4OS |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylmethylsulfanyl)-3-phenylquinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C18H16N4OS.BrH/c23-17-14-8-4-5-9-15(14)21-18(24-12-16-19-10-11-20-16)22(17)13-6-2-1-3-7-13;/h1-9H,10-12H2,(H,19,20);1H |
Clave InChI |
MHZYQBFNJSEKRY-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


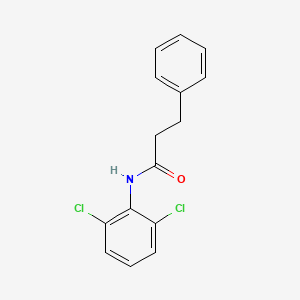
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)
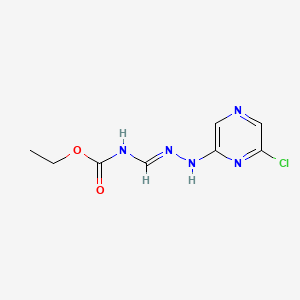

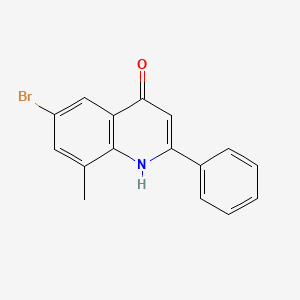
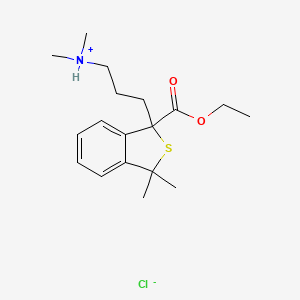
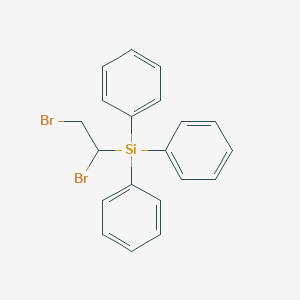
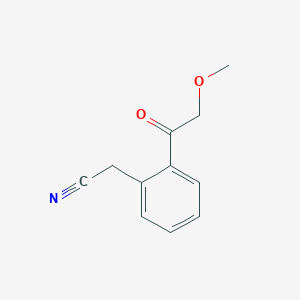
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)
